molecular formula C11H13N3O B1490756 2-azetidin-3-yl-5-methoxy-1H-benzimidazole CAS No. 1428233-41-3

2-azetidin-3-yl-5-methoxy-1H-benzimidazole

Cat. No.: B1490756
CAS No.: 1428233-41-3
M. Wt: 203.24 g/mol
InChI Key: ONIWFFVRFLTHTA-UHFFFAOYSA-N
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Description

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole typically involves the following steps:

  • Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.

  • Introduction of the Azetidin-3-yl Group: The azetidin-3-yl group can be introduced through various synthetic routes, including nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols, and leaving groups like halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzimidazoles or azetidines.

Scientific Research Applications

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole has several scientific research applications, including:

  • Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

  • Biology: It is used in the study of biological processes and as a tool in molecular biology research.

  • Industry: It is utilized in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Omeprazole: A proton pump inhibitor used to treat acid-related conditions[_{{{CITATION{{{_3{Omeprazole - 5-Methoxy-2- [ (4-methoxy-3,5-dimethyl-2-pyridinyl ....

  • Thiabendazole: An anthelmintic agent used to treat parasitic infections.

  • Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.

These compounds share the benzimidazole core but differ in their substituents and functional groups, leading to different biological activities and applications.

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Properties

IUPAC Name

2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIWFFVRFLTHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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